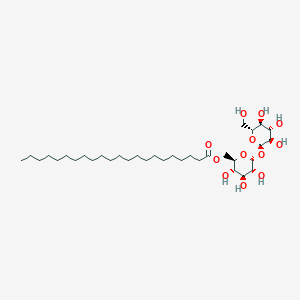

Trehalose 6-behenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H64O12 |

|---|---|

Molecular Weight |

664.9 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl docosanoate |

InChI |

InChI=1S/C34H64O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(36)43-23-25-28(38)30(40)32(42)34(45-25)46-33-31(41)29(39)27(37)24(22-35)44-33/h24-25,27-35,37-42H,2-23H2,1H3/t24-,25-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |

InChI Key |

NJZWDNHQMKEBGD-JXLWDPPOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Immunostimulatory Mechanism of Trehalose 6-Behenate: A Mincle-Dependent Signaling Cascade

For Immediate Release

[City, State] – November 30, 2025 – In the landscape of vaccine adjuvant development and immunomodulatory therapeutics, trehalose esters have garnered significant attention for their ability to activate the innate immune system. This technical guide delves into the core mechanism of action of trehalose 6-behenate, a synthetic glycolipid analog, detailing its interaction with the Macrophage-Inducible C-type Lectin (Mincle) receptor and the subsequent intracellular signaling cascade. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent immunomodulator.

This compound, a monoester of the disaccharide trehalose, functions as a synthetic analog of mycobacterial cord factor, trehalose-6,6-dimycolate (TDM). Its immunostimulatory properties are primarily mediated through its recognition by Mincle, a key pattern recognition receptor (PRR) expressed on the surface of innate immune cells such as macrophages and dendritic cells.

Core Mechanism of Action: The Mincle Signaling Pathway

The binding of this compound to Mincle initiates a well-defined signaling cascade that culminates in the production of pro-inflammatory cytokines and the orchestration of a robust adaptive immune response. The key steps in this pathway are as follows:

-

Ligand Recognition and Receptor Dimerization: this compound is recognized by the carbohydrate recognition domain (CRD) of Mincle. This binding event is believed to induce a conformational change and promote the dimerization or clustering of Mincle receptors on the cell surface.

-

Association with FcRγ: Upon ligand binding, Mincle associates with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adapter protein, the Fc receptor common gamma chain (FcRγ).

-

Syk Kinase Recruitment and Activation: The ITAM motifs of FcRγ are phosphorylated by Src family kinases, creating docking sites for the spleen tyrosine kinase (Syk). The recruitment of Syk to the receptor complex leads to its activation through autophosphorylation.

-

CARD9-Bcl10-Malt1 (CBM) Complex Formation: Activated Syk phosphorylates and activates the caspase recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CBM signalosome, a critical platform for downstream signaling.

-

NF-κB Activation and Gene Expression: The CBM complex activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). The degradation of IκB allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus.

-

Cytokine and Chemokine Production: In the nucleus, NF-κB acts as a transcription factor, driving the expression of genes encoding a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. This inflammatory milieu is crucial for the recruitment and activation of other immune cells.

-

Induction of Th1 and Th17 Responses: The cytokine profile induced by Mincle activation, particularly the production of IL-6 and IL-23, promotes the differentiation of T helper cells into the Th1 and Th17 lineages. These T cell subsets are critical for cell-mediated immunity against intracellular pathogens.[1]

Comparative Activity: Monoesters vs. Diesters

A critical aspect of the structure-activity relationship for trehalose-based Mincle agonists is the degree of esterification. Research has consistently demonstrated that trehalose diesters, such as trehalose-6,6-dibehenate (TDB), are significantly more potent activators of Mincle than their monoester counterparts, including this compound.[2][3] This enhanced activity of diesters is attributed to a higher binding affinity for the Mincle receptor.[2]

The following tables summarize the quantitative differences in macrophage activation and T-cell responses between trehalose monoesters and diesters.

Table 1: In Vitro Macrophage Activation by Trehalose Esters

| Compound | Concentration (µg/mL) | G-CSF Production (pg/mL) | Nitric Oxide (NO) Production (µM) |

| Trehalose Mono-stearate (TMS) | 5 | ~1000 | ~5 |

| Trehalose Di-stearate (TDS) | 5 | ~4000 | ~20 |

| Trehalose Di-behenate (TDB) | 5 | >4000 | >20 |

| Control (Isopropanol) | - | <500 | <2.5 |

Data adapted from studies on murine bone marrow-derived macrophages stimulated for 48 hours. G-CSF and NO production are indicative of macrophage activation.[2]

Table 2: In Vivo T-Cell Responses Induced by Trehalose Ester Adjuvants

| Adjuvant Formulation (with DDA) | IFN-γ Production (pg/mL) | IL-17a Production (pg/mL) |

| DDA/TMS | ~3000 | ~1500 |

| DDA/TDS | ~4000 | ~2500 |

| DDA/TDB | ~4000 | ~2500 |

Data represents cytokine production by splenocytes from immunized mice after in vitro restimulation with the antigen. DDA (dimethyldioctadecylammonium bromide) is a cationic lipid used for formulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.

Mincle-Fc Binding Assay

This assay quantifies the direct interaction between this compound and the Mincle receptor.

Materials:

-

Recombinant murine or human Mincle-Fc fusion protein

-

This compound

-

96-well ELISA plates

-

Binding buffer (e.g., 1% BSA in TSM buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM MgCl₂, 1 mM CaCl₂)

-

Anti-Fc antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with a solution of this compound in a suitable solvent (e.g., isopropanol) and allow the solvent to evaporate, leaving the lipid adsorbed to the plastic.

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the wells three times with the binding buffer.

-

Add a solution of Mincle-Fc fusion protein in binding buffer to the wells and incubate for 2 hours at room temperature.

-

Wash the wells three times to remove unbound Mincle-Fc.

-

Add the enzyme-conjugated anti-Fc antibody diluted in binding buffer and incubate for 1 hour at room temperature.

-

Wash the wells three times.

-

Add the substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at the appropriate wavelength using a plate reader.

NFAT-GFP Reporter Assay

This cell-based assay measures the activation of the Mincle signaling pathway by quantifying the expression of a reporter gene (Green Fluorescent Protein, GFP) under the control of the Nuclear Factor of Activated T-cells (NFAT) promoter.

Materials:

-

2B4 T-cell hybridoma cell line stably transfected with a construct containing the Mincle receptor, FcRγ, and an NFAT-GFP reporter.

-

Control cell line expressing only FcRγ and the NFAT-GFP reporter.

-

Culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).

-

This compound.

-

96-well culture plates.

-

Flow cytometer.

Procedure:

-

Prepare ligand-coated plates as described in the Mincle-Fc Binding Assay.

-

Harvest the NFAT-GFP reporter cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Add 200 µL of the cell suspension to each well of the ligand-coated plate.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and wash them with PBS.

-

Analyze the percentage of GFP-positive cells by flow cytometry. An increase in GFP expression in the Mincle-expressing cells compared to the control cells indicates Mincle-dependent activation.

Macrophage Stimulation Assay

This assay assesses the ability of this compound to induce the production of cytokines and other inflammatory mediators by macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Culture medium.

-

This compound.

-

LPS (as a positive control).

-

24- or 48-well culture plates.

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

-

Griess reagent for nitric oxide measurement.

Procedure:

-

Seed the macrophages in culture plates and allow them to adhere overnight.

-

Prepare solutions of this compound at various concentrations.

-

Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound or controls.

-

Incubate the plates for 24-48 hours.

-

Collect the culture supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

Conclusion

This compound exerts its immunostimulatory effects through a direct interaction with the Mincle receptor, triggering a Syk-CARD9-NF-κB signaling pathway that leads to the production of pro-inflammatory cytokines and the induction of Th1/Th17-biased immune responses. While less potent than its diester counterpart, trehalose 6,6-dibehenate, the monoester still represents a valuable tool for studying Mincle biology and holds potential for applications in vaccine adjuvant and immunotherapy development where a more moderate immune activation is desired. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of trehalose-based immunomodulators.

References

- 1. Protocol to identify the ligand binding site of Mincle using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the conformation of human mincle that interacts with mycobacterial trehalose dimycolate - PMC [pmc.ncbi.nlm.nih.gov]

Trehalose 6-Behenate: A Synthetic Analogue of Trehalose-6,6-Dimycolate (TDM) for Advanced Adjuvant Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose 6-behenate (TDB), a synthetic analogue of the mycobacterial cord factor trehalose-6,6-dimycolate (TDM), has emerged as a potent and well-characterized adjuvant for subunit vaccines. By mimicking the immunostimulatory properties of its natural counterpart, TDB activates the innate immune system through the C-type lectin receptor Mincle, driving robust Th1 and Th17 cellular immune responses. This technical guide provides a comprehensive overview of TDB, including its synthesis, mechanism of action, and key experimental protocols for its evaluation. Quantitative data on its immunological activity are presented in structured tables, and critical signaling pathways and experimental workflows are visualized using detailed diagrams.

Introduction

The development of effective subunit vaccines is often hampered by the poor immunogenicity of purified antigens. Adjuvants are therefore critical components of modern vaccines, enhancing and directing the immune response towards the desired protective phenotype. Trehalose-6,6-dimycolate (TDM), a glycolipid found in the cell wall of Mycobacterium tuberculosis, is a powerful immunostimulant but its inherent toxicity has limited its clinical use. This compound (TDB) is a synthetic, non-toxic analogue of TDM that recapitulates its adjuvant activity, making it a promising candidate for next-generation vaccine formulations.

Synthesis of this compound

The synthesis of trehalose 6,6'-dibehenate involves the selective esterification of the primary hydroxyl groups at the 6 and 6' positions of α,α-trehalose with behenic acid. A common and effective method utilizes a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). To achieve selective esterification at the primary positions, the secondary hydroxyl groups of trehalose are often protected prior to the coupling reaction and deprotected afterwards.

Experimental Protocol: Synthesis of Trehalose 6,6'-Dibehenate

This protocol outlines a general procedure for the synthesis of TDB based on established methods for trehalose esterification.

Materials:

-

α,α-Trehalose

-

Behenic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Protecting group (e.g., tert-Butyldimethylsilyl chloride)

-

Deprotection reagent (e.g., Tetrabutylammonium fluoride)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Protection of Secondary Hydroxyl Groups:

-

Dissolve α,α-trehalose in anhydrous pyridine.

-

Add the protecting group (e.g., tert-Butyldimethylsilyl chloride) in a stoichiometric amount to selectively protect the more reactive primary hydroxyl groups, leaving the secondary ones available. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Once the desired level of protection is achieved, quench the reaction and purify the protected trehalose derivative.

-

-

Esterification Reaction:

-

Dissolve the protected trehalose, behenic acid (2.5 molar equivalents), and DMAP (catalytic amount) in anhydrous DCM.

-

Add a solution of DCC (2.5 molar equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

-

-

Deprotection:

-

Dissolve the purified, protected trehalose 6,6'-dibehenate in a suitable solvent (e.g., tetrahydrofuran).

-

Add the deprotection reagent (e.g., tetrabutylammonium fluoride) and stir at room temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction and purify the final product, trehalose 6,6'-dibehenate, by column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized TDB using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

-

Mechanism of Action: Mincle-Mediated Immune Activation

TDB exerts its adjuvant effect by engaging the C-type lectin receptor, Mincle, which is primarily expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells. The binding of TDB to Mincle initiates a complex intracellular signaling cascade, leading to the activation of these cells and the subsequent orchestration of a potent adaptive immune response.

Mincle Signaling Pathway

The interaction of TDB with Mincle triggers the recruitment of the spleen tyrosine kinase (Syk) to the ITAM-like motif of the Fc receptor common gamma chain (FcRγ), which is associated with Mincle. This leads to the phosphorylation and activation of Syk. Activated Syk then recruits and activates a signaling complex composed of CARD9, Bcl10, and MALT1 (CBM complex). The CBM complex is a critical hub that activates downstream pathways, most notably the canonical NF-κB pathway. This results in the translocation of NF-κB into the nucleus and the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.

Furthermore, TDB-induced signaling involves the activation of the NLRP3 inflammasome, a multi-protein complex that leads to the cleavage and activation of caspase-1. Active caspase-1 processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. The secretion of IL-1β is a key event that, through the IL-1 receptor (IL-1R) and its MyD88-dependent signaling pathway, further amplifies the inflammatory response and is crucial for the development of Th1 and Th17 cells.

Methodological & Application

Application Notes and Protocols: Formulation of Trehalose 6-Behenate with Protein Antigens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose 6-behenate (TDB), a synthetic analog of the mycobacterial cord factor trehalose 6,6'-dimycolate (TDM), is a potent adjuvant that activates the innate immune system through the C-type lectin receptor, Mincle. This activation leads to a robust Th1 and Th17 cellular immune response, making it an attractive candidate for vaccine development against various pathogens.[1][2] The effective formulation of TDB with protein antigens is crucial for its adjuvant activity. The most common and effective method involves the incorporation of TDB into cationic liposomes, often in combination with a cationic lipid such as dimethyldioctadecylammonium (DDA). This liposomal delivery system, famously known as Cationic Adjuvant Formulation 01 (CAF01), enhances antigen presentation and co-stimulation of immune cells.[3]

These application notes provide detailed protocols for the formulation of TDB with a protein antigen using the cationic liposome method, along with methodologies for the characterization of the resulting formulation.

Signaling Pathway of this compound (TDB)

TDB's adjuvant effect is initiated by its recognition by the Mincle receptor on antigen-presenting cells (APCs) such as macrophages and dendritic cells. This binding event triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately shaping the adaptive immune response.

Experimental Protocols

Protocol 1: Preparation of DDA:TDB Cationic Liposomes (CAF01) with Adsorbed Protein Antigen

This protocol details the preparation of DDA:TDB liposomes using the thin-film hydration method, followed by the adsorption of the protein antigen.

Materials and Equipment:

-

Dimethyldioctadecylammonium (DDA) bromide

-

This compound (TDB)

-

Chloroform

-

Methanol

-

Protein antigen of interest

-

Tris buffer (10 mM, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Probe sonicator or bath sonicator

-

Sterile, depyrogenated vials

-

Nitrogen gas source

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

Microplate reader for protein quantification assay

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare a 5 mg/mL stock solution of DDA in a 9:1 (v/v) chloroform:methanol mixture.

-

Prepare a 1 mg/mL stock solution of TDB in the same solvent mixture.

-

-

Formation of the Lipid Film:

-

In a round-bottom flask, combine the DDA and TDB stock solutions to achieve a final mass ratio of 5:1 (DDA:TDB).

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvents under a gentle stream of nitrogen gas or by using the rotary evaporator at a temperature above the gel-to-liquid crystalline phase transition temperature of the lipids (for DDA, this is ~47°C).

-

Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

-

-

Hydration of the Lipid Film:

-

Pre-heat the hydration buffer (10 mM Tris, pH 7.4) to approximately 60°C.

-

Add the warm buffer to the round-bottom flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

-

Agitate the flask by vortexing or gentle shaking at 60°C for 30-60 minutes to facilitate the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

-

-

Sonication (Optional, for smaller vesicles):

-

For smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated.

-

Use a probe sonicator on ice to prevent overheating, or a bath sonicator. Sonication time will need to be optimized depending on the desired particle size.

-

-

Adsorption of Protein Antigen:

-

Cool the liposome suspension to room temperature.

-

Add the protein antigen solution to the liposome suspension at the desired protein-to-adjuvant ratio.

-

Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for the adsorption of the protein to the surface of the cationic liposomes.

-

-

Final Formulation and Storage:

-

The formulation is now ready for characterization and in vivo use.

-

Store the formulation at 2-8°C. Do not freeze, as this can disrupt the liposomal structure. Stability should be assessed for long-term storage.

-

Protocol 2: Characterization of the TDB-Protein Formulation

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small aliquot of the final formulation in the hydration buffer to an appropriate concentration for DLS analysis.

-

Measure the hydrodynamic diameter (Z-average) and the PDI of the liposomes.

-

Measurements should be taken for the liposomes alone and after the addition of the protein antigen to assess any changes in size due to protein adsorption.

-

2. Zeta Potential Measurement:

-

Method: Laser Doppler Electrophoresis.

-

Procedure:

-

Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

-

Measure the surface charge of the liposomes before and after protein adsorption. A decrease in the positive zeta potential is expected after the adsorption of a negatively charged or neutral protein.

-

3. Quantification of Protein Adsorption:

-

Method: Indirect quantification by measuring the unbound protein in the supernatant.

-

Procedure:

-

Centrifuge the final formulation at a high speed (e.g., 14,000 x g for 30 minutes) to pellet the liposomes.

-

Carefully collect the supernatant.

-

Quantify the protein concentration in the supernatant using a suitable protein assay (e.g., BCA, Bradford, or HPLC).

-

Calculate the percentage of protein adsorbed using the following formula:

% Adsorption = [(Total Protein - Unbound Protein) / Total Protein] x 100

-

4. Visualization of Liposome Morphology (Optional):

-

Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM).

-

Procedure:

-

A small drop of the liposome suspension is applied to a TEM grid.

-

The grid is rapidly plunge-frozen in liquid ethane.

-

The frozen sample is then imaged under cryogenic conditions. This allows for the visualization of the liposome structure (unilamellar vs. multilamellar) and can provide qualitative information about protein association.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for DDA:TDB liposomal formulations.

Table 1: Physicochemical Properties of DDA:TDB Liposomes with and without Protein Antigen.

| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| CAF01 (DDA:TDB) | 203 | N/A | +80 | |

| CAF01 + IPV Antigen | 267 | N/A | +54 | |

| DDA:TDB MLVs | 667.2 ± 72.6 | N/A | +46.26 ± 3.7 | |

| DDA:TDB MLVs + OVA | 1047.1 ± 135.8 | N/A | N/A | |

| DDA:TDB SUVs | 67.8 ± 12.8 | N/A | +33.98 ± 7.2 | |

| DDA:TDB SUVs + OVA | 591.9 ± 25.7 | N/A | N/A |

N/A: Not available in the cited source.

Table 2: Protein Adsorption and Formulation Stability.

| Formulation | Protein | Adsorption Efficiency (%) | Stability (Antigen Association after 96h in 50% FCS at 37°C) | Reference |

| DDA:TDB MLVs | Ovalbumin (OVA) | ~95 | >50% | |

| DDA:TDB SUVs | Ovalbumin (OVA) | ~85 | >50% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete lipid film formation | Insufficient evaporation time or temperature. | Ensure complete removal of organic solvents by extending evaporation time and maintaining appropriate temperature. |

| Low protein adsorption | Protein pI is similar to or higher than the buffer pH, resulting in a net positive charge. | Adjust the pH of the buffer to be above the pI of the protein to impart a net negative charge. Alternatively, consider encapsulation methods. |

| Liposome aggregation | High protein concentration leading to bridging between liposomes. Incorrect buffer ionic strength. | Optimize the protein-to-liposome ratio. Ensure the use of a low ionic strength buffer for formulation. |

| Variable particle size | Inconsistent hydration or sonication process. | Standardize the hydration time, temperature, and agitation. Optimize and control sonication parameters (power, time, temperature). |

Conclusion

The formulation of this compound with protein antigens in a cationic liposomal delivery system like CAF01 is a robust method for enhancing cellular and humoral immunity. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively formulate and evaluate TDB-based vaccine candidates. Careful control of formulation parameters and thorough characterization are essential for developing a stable and immunogenic vaccine product.

References

Optimal Administration Routes for Trehalose and its Derivatives in Mouse Models: A Proxy for Trehalose 6-Behenate

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a significant gap in research concerning the in vivo administration of trehalose 6-behenate in mouse models. There are no available quantitative data or established protocols specifically detailing its pharmacokinetics, optimal administration routes, or efficacy. This compound is a lipophilic derivative of trehalose, and this alteration in chemical property is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to its parent compound, trehalose.

Therefore, the following application notes and protocols are based on studies conducted with trehalose . This information serves as a foundational guide and a starting point for researchers investigating trehalose-based compounds. It is crucial to recognize that the optimal administration route for this compound will likely differ and must be determined through empirical studies.

Application Notes

The selection of an administration route for trehalose in mouse models is contingent on the experimental goals, the target tissue, and the desired therapeutic effect. Common routes include oral, intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) administration.

-

Oral Administration: Often chosen for its ease of application and relevance to potential clinical use in humans, oral administration of trehalose is typically achieved by dissolving it in the drinking water or by oral gavage.[1][2][3] Studies have shown that oral trehalose can modulate the gut-brain axis and offer neuroprotective effects. However, the bioavailability of orally administered trehalose is known to be low due to enzymatic degradation by trehalase in the gut.[4]

-

Intraperitoneal (i.p.) Injection: This route is frequently used in preclinical studies to bypass the gastrointestinal tract, leading to higher systemic exposure compared to oral administration.[5] It is a common method for assessing the systemic effects of trehalose on conditions like diet-induced obesity and metabolic dysfunction.

-

Intravenous (i.v.) Injection: While less common in long-term studies due to the technical challenges of repeated administration in mice, i.v. injection provides the most direct and rapid systemic delivery, achieving 100% bioavailability. This route is valuable for pharmacokinetic studies and for investigating acute systemic effects.

-

Subcutaneous (s.c.) Injection: This method offers a slower absorption rate compared to i.p. or i.v. routes, which can result in a more sustained release of the compound. It is a less stressful alternative to repeated i.v. injections for achieving systemic exposure.

The lipophilic nature of this compound suggests it may have enhanced cell permeability compared to trehalose. This could potentially lead to improved oral bioavailability and tissue distribution, particularly to the brain. Future studies should focus on comparing these routes for this compound to determine its unique pharmacokinetic and pharmacodynamic properties.

Data Presentation: Trehalose Administration in Mouse Models

The following table summarizes quantitative data from studies administering trehalose to mice via different routes. It is important to note that these studies investigate various disease models, and direct comparison of efficacy across different models should be done with caution.

| Administration Route | Dosage | Frequency | Mouse Model | Key Findings |

| Oral (in drinking water) | 2% (w/v) | Ad libitum for 24 weeks | Mucopolysaccharidosis type II (Ids-KO) | Significantly suppressed GAG levels, vacuolization, inflammation, and apoptosis in the spleen and brain. |

| Oral (in drinking water) | 5% | Continuous | Spared Nerve Injury (SNI) model | Reduced nerve injury-evoked nociceptive mechanical and thermal hypersensitivity. |

| Oral (in drinking water) | 2% (w/v) | 1 month | Old C57BL/6N mice | Improved motor learning and brain anti-oxidant defenses in a sex-dependent fashion. |

| Intraperitoneal (i.p.) | 3 g/kg body weight | 3 times per week | High-fat diet-induced obesity | In combination with oral trehalose, was atheroprotective. |

| Oral Gavage | 120 mg/mouse/day | Daily for 4 weeks | C57BL6/JUnib mice | Induced bladder smooth muscle hypercontractility. |

Experimental Protocols

Below are detailed methodologies for the administration of trehalose in mouse models, adapted from published research. These protocols should be adapted for this compound with appropriate vehicle selection and dose-finding studies.

Protocol 1: Oral Administration in Drinking Water

-

Preparation of Trehalose Solution:

-

Dissolve trehalose (e.g., 2% w/v) in sterile, purified drinking water.

-

Ensure the solution is thoroughly mixed and fully dissolved.

-

Prepare fresh solution at least once a week.

-

-

Administration:

-

Fill the water bottles of the experimental group with the trehalose solution.

-

The control group should receive regular drinking water.

-

Monitor water consumption to estimate the daily dose of trehalose ingested by each mouse.

-

-

Monitoring:

-

Record water intake and body weight regularly (e.g., weekly).

-

Observe mice for any adverse effects.

-

Protocol 2: Intraperitoneal (i.p.) Injection

-

Preparation of Trehalose Solution:

-

Dissolve trehalose in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline to the desired concentration (e.g., to achieve a dose of 3 g/kg).

-

Ensure the solution is sterile by filtering through a 0.22 µm filter.

-

-

Injection Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

-

Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle.

-

Aspirate to ensure no fluid is drawn back, then inject the solution slowly.

-

-

Post-injection Care:

-

Return the mouse to its cage and monitor for any signs of distress.

-

Protocol 3: Oral Gavage

-

Preparation of Trehalose Solution:

-

Prepare the trehalose solution in a suitable vehicle (e.g., water) at the desired concentration.

-

-

Gavage Procedure:

-

Use a proper-sized, soft, and flexible gavage needle to minimize the risk of injury.

-

Gently restrain the mouse and ensure its head and body are in a straight line.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

-

Administer the solution slowly.

-

-

Caution:

-

This procedure requires proper training to avoid esophageal or gastric injury.

-

Monitor the animal for any signs of respiratory distress during and after the procedure.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Trehalose administration in C57BL/6N old mice affects healthspan improving motor learning and brain anti-oxidant defences in a sex-dependent fashion: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral trehalose improves histological and behavior symptoms of mucopolysaccharidosis type II in iduronate 2-sulfatase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral trehalose improves histological and behavior symptoms of mucopolysaccharidosis type II in iduronate 2-sulfatase deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trehalose Reduces Nerve Injury Induced Nociception in Mice but Negatively Affects Alertness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Assessing the efficacy of the natural disaccharide trehalose in ameliorating diet-induced obesity and metabolic dysfunction [frontiersin.org]

Application Notes: Inducing Th17 Responses In Vivo with Trehalose 6,6'-Dibehenate (TDB)

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic and non-toxic analogue of trehalose 6,6'-dimycolate (TDM), the immunostimulatory component of the Mycobacterium tuberculosis cell wall, commonly known as cord factor.[1][2][3] TDB functions as a potent vaccine adjuvant, particularly effective at inducing robust T helper 1 (Th1) and T helper 17 (Th17) cell-mediated immune responses.[4][5] This capability makes it a valuable tool for developing vaccines against intracellular pathogens and for various immunotherapy applications. The primary mechanism of TDB involves its recognition by the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin), which is expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.

Mechanism of Action

The induction of a Th17 response by TDB is initiated by its binding to the Mincle receptor. This binding event triggers a complex intracellular signaling cascade.

-

Mincle Activation: TDB binding to Mincle recruits the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).

-

Syk-CARD9 Pathway: Phosphorylation of the ITAM motif leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then initiates the formation of the CARD9-Bcl10-MALT1 signaling complex.

-

NF-κB and Inflammasome Activation: The CARD9-Bcl10-MALT1 complex activates the transcription factor NF-κB, leading to the upregulation of pro-inflammatory cytokine genes, including Il1a and Il1b. Concurrently, TDB uptake by APCs activates the NLRP3 inflammasome, which cleaves pro-IL-1β into its active, secreted form via caspase-1.

-

IL-1R Signaling: Secreted IL-1 (both IL-1α and IL-1β) then acts in an autocrine or paracrine manner, signaling through the IL-1 receptor (IL-1R). This signaling is dependent on the adaptor protein MyD88 and is critical for amplifying the inflammatory response.

-

Th17 Differentiation: The resulting cytokine milieu, rich in IL-1, IL-6, and IL-23, drives the differentiation of naïve CD4+ T cells into pathogenic Th17 cells, which are characterized by their production of the signature cytokine IL-17A.

Caption: TDB-Mincle signaling pathway leading to Th17 cell differentiation.

Quantitative Data Summary

The adjuvant effect of TDB, particularly when formulated in cationic liposomes (DDA:TDB), has been quantified in numerous studies. The tables below summarize representative data on cytokine production and T-cell responses following in vivo immunization.

Table 1: Antigen-Specific Cytokine Production from Splenocytes of Immunized Mice (Illustrative data based on typical results reported in literature)

| Adjuvant Group | Antigen | IL-17A (pg/mL) | IFN-γ (pg/mL) | IL-6 (pg/mL) |

| Antigen Only | OVA | 50 ± 15 | 150 ± 40 | 80 ± 20 |

| DDA Only | OVA | 120 ± 30 | 400 ± 75 | 150 ± 45 |

| DDA:TDB | OVA | 2500 ± 450 | 5000 ± 800 | 1200 ± 210 |

| DDA:TDB | No Antigen | < 20 | < 50 | < 30 |

Values are represented as mean ± SEM. Splenocytes were harvested 2 weeks post-final immunization and restimulated with Ovalbumin (OVA) protein for 72 hours.

Table 2: T-Cell Population Analysis by Flow Cytometry (Illustrative data based on typical results reported in literature)

| Adjuvant Group | Antigen | % of CD4+ T-cells |

| IL-17A+ (Th17) | ||

| Antigen Only | Ag85B-ESAT-6 | 0.15 ± 0.05 |

| DDA:TDB | Ag85B-ESAT-6 | 1.8 ± 0.4 |

| Naive (Unimmunized) | None | < 0.05 |

Values are represented as mean ± SEM of antigen-specific T-cells after in vitro restimulation.

Experimental Protocols

Protocol 1: Preparation of DDA:TDB Cationic Liposomes (CAF01)

This protocol describes the lipid film hydration method to prepare DDA:TDB liposomes, a widely used and effective formulation.

Materials:

-

Dimethyldioctadecylammonium (DDA) bromide

-

Trehalose 6,6'-dibehenate (TDB)

-

Chloroform/Methanol (9:1 v/v)

-

Sterile 10 mM TRIS buffer, pH 7.4

-

Rotary evaporator

-

Nitrogen gas source

-

Water bath

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v).

-

Prepare a 1 mg/mL solution of TDB in the same solvent. Note: Gentle heating at 60°C may be required to fully dissolve TDB.

-

-

Combine Lipids: In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight ratio of 5:1 (DDA:TDB). For example, mix 1 mL of 5 mg/mL DDA with 1 mL of 1 mg/mL TDB (total volume 2 mL containing 5 mg DDA and 1 mg TDB).

-

Create Lipid Film: Remove the organic solvent using a rotary evaporator. This will create a thin lipid film on the wall of the flask.

-

Dry the Film: Further dry the film under a stream of nitrogen gas to remove any residual solvent.

-

Hydration: Hydrate the lipid film with sterile 10 mM TRIS buffer (pH 7.4) to a final concentration of 2.5 mg/mL DDA and 0.5 mg/mL TDB. For the example above, add 2 mL of TRIS buffer.

-

Form Liposomes: Heat the suspension for 20-30 minutes at 60°C with intermittent vortexing. The solution should become a milky, homogenous suspension of multilamellar vesicles (MLVs).

-

Cool and Use: Allow the liposome suspension to cool to room temperature before use. This adjuvant formulation should be prepared fresh and used within one day.

Protocol 2: In Vivo Immunization of Mice for Th17 Induction

This protocol provides a general framework for immunizing mice to generate a robust antigen-specific Th17 response.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Prepared DDA:TDB liposomal adjuvant

-

Protein antigen (e.g., Ovalbumin or a specific subunit antigen like Ag85B-ESAT-6) in sterile PBS

-

Sterile PBS

-

Insulin syringes with 27G needles

Procedure:

-

Vaccine Formulation:

-

On the day of immunization, gently mix the DDA:TDB adjuvant with the antigen solution. A typical mouse dose is 200 µL.

-

A standard dose contains 250 µg DDA and 50 µg TDB, combined with 10-20 µg of the target antigen.

-

Incubate the mixture at room temperature for 30 minutes to allow the (typically anionic) antigen to adsorb to the surface of the cationic liposomes.

-

-

Immunization Schedule:

-

Administer the 200 µL vaccine formulation subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.).

-

A common prime-boost strategy involves three immunizations given two weeks apart to generate a strong memory response.

-

-

Controls: Include control groups such as mice receiving antigen alone, adjuvant alone, or PBS.

-

Monitoring: Monitor animals for any adverse reactions at the site of injection.

-

Terminal Analysis: Euthanize mice 1-2 weeks after the final immunization for immunological analysis.

Protocol 3: Analysis of the Th17 Response

A. Cytokine ELISA from Restimulated Splenocytes

-

Spleen Processing: Aseptically harvest spleens from immunized and control mice and prepare single-cell suspensions. Lyse red blood cells using ACK lysis buffer.

-

Cell Culture: Plate 2 x 10^5 splenocytes per well in a 96-well plate in complete RPMI medium.

-

Restimulation: Add the specific antigen (e.g., 5 µg/mL OVA) to the wells to restimulate antigen-specific T-cells. Include unstimulated and positive controls (e.g., Concanavalin A).

-

Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plates and collect the supernatants.

-

ELISA: Measure IL-17A, IFN-γ, and IL-6 concentrations in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

B. Intracellular Cytokine Staining for Flow Cytometry

-

Splenocyte Restimulation: Prepare and plate splenocytes as described above. Restimulate with antigen (5 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This traps cytokines inside the cell.

-

Surface Staining: Wash cells and stain for surface markers such as CD3, CD4, and a viability dye in FACS buffer for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit.

-

Intracellular Staining: Stain cells for intracellular cytokines, such as anti-IL-17A-PE and anti-IFN-γ-FITC, for 30 minutes at 4°C.

-

Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on live, singlet, CD3+, CD4+ lymphocytes to determine the percentage of cells positive for IL-17A (Th17) and IFN-γ (Th1).

Caption: Experimental workflow for in vivo Th17 induction and analysis.

References

- 1. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. invivogen.com [invivogen.com]

- 4. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]

- 5. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application of Trehalose 6,6'-Dibehenate (TDB) in Tuberculosis Subunit Vaccine Development

Application Note

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM), the most studied immunostimulatory component of Mycobacterium tuberculosis.[1][2] TDB serves as a potent adjuvant in subunit vaccines, particularly for tuberculosis (TB), by eliciting robust cell-mediated immunity, which is crucial for protection against intracellular pathogens like M. tuberculosis.[3][4] This document provides a comprehensive overview of the application of TDB in TB subunit vaccine development, including its mechanism of action, formulation, and protocols for preclinical evaluation.

TDB is recognized by the C-type lectin receptor Mincle, expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[5] This recognition initiates a signaling cascade that is pivotal for the induction of a protective Th1 and Th17 immune response. Often, TDB is formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form liposomes, a formulation known as CAF01. This liposomal delivery system enhances the stability and adjuvant activity of TDB.

Mechanism of Action

The adjuvant activity of TDB is initiated by its binding to the Mincle receptor on APCs. This interaction triggers a signaling pathway dependent on the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9). This signaling cascade culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.

Furthermore, the full adjuvant effect of TDB requires MyD88-dependent signaling. This is primarily mediated through the production of interleukin-1 (IL-1), which then signals through the IL-1 receptor (IL-1R) in a MyD88-dependent manner to drive the differentiation of T helper cells into Th1 and Th17 lineages. The resulting immune response is characterized by the production of interferon-gamma (IFN-γ) by Th1 cells and interleukin-17 (IL-17) by Th17 cells, both of which are critical for controlling M. tuberculosis infection.

Quantitative Data Summary

The efficacy of TDB-adjuvanted TB subunit vaccines has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these studies.

Table 1: Protective Efficacy of TDB-Adjuvanted Subunit Vaccines in Mice

| Vaccine Formulation | Animal Model | Challenge Strain | Time Post-Challenge | Lung Bacterial Load Reduction (log10 CFU vs. Control) | Spleen Bacterial Load Reduction (log10 CFU vs. Control) | Reference(s) |

| H1/CAF01 | C57BL/6 mice | M. tuberculosis Erdman | 6 weeks | ~1.0 - 1.5 | ~1.0 | |

| CysVac5/MPLA+DDA | C57BL/6 mice | M. tuberculosis H37Rv | 4 weeks | 0.9 | Not specified | |

| CysVac5/MPLA+DDA | C57BL/6 mice | M. tuberculosis H37Rv | 20 weeks | >1.0 (compared to BCG) | >0.5 (compared to BCG) | |

| H56/CAF01 + RA | C57BL/6 mice | M. tuberculosis H37Rv | 14 days | Significantly lower than H56/CAF01 alone | Not specified | |

| CMFO/DMT | C57BL/6 mice | M. tuberculosis | 8 weeks | >1.5 | >1.5 |

Note: "H1" is a fusion protein of Ag85B and ESAT-6. "CysVac5" is a fusion protein of CysD, Ag85B, and MPT83. "H56" is another fusion protein of mycobacterial antigens. "CMFO" is a fusion of four multistage antigens. "CAF01" consists of DDA and TDB. "DMT" is a liposomal adjuvant containing DDA, MPLA, and TDB. "RA" is retinoic acid.

Table 2: Immunological Responses to TDB-Adjuvanted Subunit Vaccines in Mice

| Vaccine Formulation | Animal Model | Immune Parameter | Method | Result | Reference(s) |

| H1/CAF01 | C57BL/6 mice | IFN-γ producing CD4+ T cells | ELISpot | Significantly increased frequency compared to H1 alone | |

| H1/CAF01 | C57BL/6 mice | IL-17 producing CD4+ T cells | Intracellular Cytokine Staining | Significantly increased frequency compared to H1 alone | |

| H1/CAF01 | C57BL/6 mice | Polyfunctional CD4+ T cells (IFN-γ, IL-2, TNF) | Flow Cytometry | Potent induction | |

| CysVac5/MPLA+DDA | C57BL/6 mice | Polyfunctional CD4+ T cells (IFN-γ, IL-2, TNF, IL-17) | Flow Cytometry | Potent generation | |

| H1/CAF01 | Human volunteers | Antigen-specific T-cell responses | Not specified | Strong and persistent responses for 150 weeks | |

| OVA/DDA:TDB | C57BL/6 mice | Total IgG | ELISA | Significantly higher titers compared to OVA alone |

Experimental Protocols

Protocol 1: Preparation of DDA:TDB (CAF01) Liposomes

This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration method.

Materials:

-

Dimethyldioctadecylammonium (DDA) bromide

-

Trehalose 6,6'-dibehenate (TDB)

-

Chloroform

-

Methanol

-

Tris buffer (10 mM, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Probe sonicator

-

Sterile, depyrogenated vials

Procedure:

-

Lipid Film Preparation:

-

Weigh DDA and TDB at a mass ratio of 5:1 (e.g., 25 mg DDA and 5 mg TDB).

-

Dissolve the weighed DDA and TDB in a chloroform:methanol (9:1 v/v) solution in a round-bottom flask.

-

Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film overnight under vacuum to remove any residual solvent.

-

-

Hydration and Sonication:

-

Hydrate the lipid film with 10 mM Tris buffer (pH 7.4) by gentle rotation.

-

After complete hydration, anneal the liposomes for 1 hour at room temperature.

-

To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the liposome suspension using a probe sonicator. A typical setting is 70% amplitude for 20 seconds.

-

-

Antigen Association:

-

The desired subunit antigen can be mixed with the pre-formed liposomes. For cationic liposomes like DDA:TDB, anionic or neutral antigens will adsorb to the surface.

-

Mix the antigen solution with the liposome suspension and vortex gently for 10 seconds, repeating at 10-minute intervals for 30 minutes.

-

-

Sterilization and Storage:

-

The final vaccine formulation should be prepared under sterile conditions.

-

Store the adjuvanted vaccine at 2-8°C. Do not freeze.

-

Protocol 2: Immunization of Mice with TDB-Adjuvanted Subunit Vaccine

This protocol outlines a general procedure for subcutaneous immunization of mice.

Materials:

-

TDB-adjuvanted subunit vaccine

-

Sterile phosphate-buffered saline (PBS) or Tris buffer

-

6-8 week old female C57BL/6 or BALB/c mice

-

Insulin syringes with 27-30 gauge needles

Procedure:

-

Vaccine Preparation:

-

Dilute the TDB-adjuvanted subunit vaccine to the desired concentration in sterile PBS or Tris buffer. A typical dose for mice is 250 µg DDA and 50 µg TDB per injection, with the antigen dose varying (e.g., 2-20 µg).

-

The final injection volume is typically 100-200 µL.

-

-

Immunization Schedule:

-

Administer three immunizations at two-week intervals.

-

The primary immunization is followed by two booster injections.

-

-

Injection Procedure:

-

Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the scruff of the neck.

-

Alternatively, intramuscular (i.m.) injections into the gastrocnemius muscle can be performed.

-

-

Post-Immunization Monitoring:

-

Monitor the mice for any adverse reactions at the injection site.

-

Collect blood samples via tail bleed or terminal cardiac puncture for analysis of antibody responses.

-

Harvest spleens and lymph nodes for the analysis of T-cell responses.

-

Protocol 3: Evaluation of T-cell Responses by ELISpot

This protocol describes the measurement of antigen-specific IFN-γ or IL-17 producing cells from the spleens of immunized mice.

Materials:

-

Spleens from immunized and control mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

Recombinant subunit antigen

-

Mouse IFN-γ or IL-17 ELISpot plates and reagents

-

ELISpot plate reader

Procedure:

-

Splenocyte Preparation:

-

Aseptically remove spleens from euthanized mice.

-

Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2-5 x 10^6 cells/mL.

-

-

ELISpot Assay:

-

Coat the ELISpot plate with anti-IFN-γ or anti-IL-17 capture antibody overnight at 4°C.

-

Wash the plate and block with RPMI-1640 containing 10% FBS for 1-2 hours at 37°C.

-

Add 100 µL of the splenocyte suspension to each well.

-

Add 100 µL of the recombinant antigen at various concentrations (e.g., 1, 5, 10 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Spot Development and Analysis:

-

Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

-

Visualizations

Caption: TDB signaling pathway in antigen-presenting cells.

Caption: Preclinical evaluation workflow for TDB-adjuvanted TB vaccines.

References

- 1. Adjuvant Strategies for More Effective Tuberculosis Vaccine Immunity | MDPI [mdpi.com]

- 2. CD4+ T Cells Induced by Tuberculosis Subunit Vaccine H1 Can Improve the HIV-1 Env Humoral Response by Intrastructural Help - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adsorption of protein antigen to the cationic liposome adjuvant CAF®01 is required for induction of Th1 and Th17 responses but not for antibody induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promising Cytokine Adjuvants for Enhancing Tuberculosis Vaccine Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parenteral Vaccination With a Tuberculosis Subunit Vaccine in Presence of Retinoic Acid Provides Early but Transient Protection to M. Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

ELISA protocol for measuring antibody isotypes with TDB adjuvanted antigens

Application Note & Protocol

Topic: ELISA Protocol for Measuring Antibody Isotypes with TDB Adjuvanted Antigens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trehalose-6,6-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor trehalose 6,6'-dimycolate (TDM).[1] It functions as a potent adjuvant by activating the C-type lectin receptor Mincle, which is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][2][3] This recognition triggers a signaling cascade involving Syk and CARD9, leading to the formation of the CARD9-BCL10-MALT1 (CBM) signalosome.[2] Activation of this pathway results in the production of pro-inflammatory cytokines that promote the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells. Consequently, adjuvants like TDB are valuable for vaccines targeting intracellular pathogens, where cellular immunity is crucial for protection.

The characterization of the humoral immune response, specifically the antibody isotype profile, is a critical step in evaluating the efficacy of a TDB-adjuvanted vaccine. The dominant antibody isotypes produced can provide insights into the nature of the T helper cell response. In mice, a higher ratio of IgG2a/c to IgG1 is indicative of a Th1-biased immune response, while a predominance of IgG1 suggests a Th2-biased response. This application note provides a detailed protocol for a standardized indirect Enzyme-Linked Immunosorbent Assay (ELISA) to measure and quantify different antibody isotypes (IgG1, IgG2a, IgG2b, and IgM) in serum samples from mice immunized with an antigen adjuvanted with TDB.

Signaling Pathway

The adjuvant activity of TDB is initiated through the Mincle receptor, leading to the activation of downstream signaling pathways that drive the appropriate immune response.

Caption: TDB signaling pathway in an antigen-presenting cell.

Experimental Workflow

The following diagram outlines the major steps in the indirect ELISA protocol for determining antibody isotypes.

Caption: Experimental workflow for the indirect ELISA.

Materials and Reagents

-

High-binding 96-well ELISA plates

-

TDB-adjuvanted antigen of interest

-

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

-

Sample/Antibody Dilution Buffer (e.g., 1% BSA in Wash Buffer)

-

Serum samples from immunized and control animals

-

Isotype-specific secondary antibodies, HRP-conjugated (e.g., anti-mouse IgG1, IgG2a, IgG2b, IgM)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Experimental Protocol

This protocol describes an indirect ELISA to determine the titers of different antibody isotypes.

1. Antigen Coating a. Dilute the TDB-adjuvanted antigen to a final concentration of 2-10 µg/mL in Coating Buffer. The optimal concentration should be determined empirically. b. Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.

2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Seal the plate and incubate for 1-2 hours at room temperature.

3. Sample Incubation a. Wash the plate three times with Wash Buffer. b. Prepare serial dilutions of the serum samples (e.g., starting from 1:100) in Sample/Antibody Dilution Buffer. c. Add 100 µL of the diluted serum samples to the appropriate wells. Include negative control serum and blank wells (containing only Sample/Antibody Dilution Buffer). d. Seal the plate and incubate for 2 hours at room temperature.

4. Secondary Antibody Incubation a. Wash the plate four times with Wash Buffer. b. Dilute the HRP-conjugated isotype-specific secondary antibodies to their optimal working concentration in Sample/Antibody Dilution Buffer. c. Add 100 µL of the diluted secondary antibody to each well. A separate set of wells should be used for each isotype being measured. d. Seal the plate and incubate for 1-2 hours at room temperature.

5. Detection a. Wash the plate five times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed. d. Stop the reaction by adding 50-100 µL of Stop Solution to each well.

6. Data Acquisition a. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation

The results of the ELISA can be summarized to compare the antibody isotype profiles between different experimental groups. The endpoint titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value greater than a predetermined cut-off (e.g., 2-3 times the background).

| Group | Antigen Dose (µg) | Adjuvant (TDB, µg) | Mean IgG1 Titer (± SD) | Mean IgG2a Titer (± SD) | Mean IgG2b Titer (± SD) | Mean IgM Titer (± SD) | IgG2a/IgG1 Ratio |

| Vaccine Group 1 | 10 | 25 | 1,500 (± 350) | 25,000 (± 5,500) | 18,000 (± 4,200) | 500 (± 150) | 16.7 |

| Vaccine Group 2 | 25 | 25 | 2,200 (± 500) | 45,000 (± 8,000) | 35,000 (± 6,500) | 650 (± 200) | 20.5 |

| Antigen Only | 25 | 0 | 5,000 (± 1,200) | 1,000 (± 250) | 800 (± 180) | 800 (± 210) | 0.2 |

| Adjuvant Only | 0 | 25 | <100 | <100 | <100 | <100 | - |

| Naïve Control | 0 | 0 | <100 | <100 | <100 | <100 | - |

Titer values are hypothetical and for illustrative purposes only.

Discussion

This protocol provides a framework for assessing the antibody isotype response to a TDB-adjuvanted antigen. The expected outcome for a TDB-adjuvanted vaccine is a significant increase in antigen-specific IgG titers compared to the antigen-only control group. Furthermore, TDB is known to promote Th1-biased immune responses, which in mice is characterized by a higher IgG2a/c to IgG1 ratio. The data presented in the summary table illustrates this expected outcome, with the vaccine groups showing a markedly higher IgG2a/IgG1 ratio compared to the antigen-only group.

Troubleshooting:

-

High Background: Inadequate blocking, insufficient washing, or excessively high concentrations of antibodies can lead to high background. Ensure all washing steps are thorough and consider optimizing the blocking buffer and antibody concentrations.

-

Weak or No Signal: This could be due to inactive reagents, insufficient incubation times, or low antigen coating efficiency. Confirm the integrity of all reagents and consider increasing incubation times or the concentration of the coating antigen.

-

Poor Reproducibility: Inconsistent pipetting, temperature fluctuations during incubation, or improper washing can lead to high variability between replicate wells. Ensure calibrated pipettes are used and that incubation conditions are consistent.

References

Application Notes and Protocols for Incorporating TDB into Cationic Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers extensively utilized in drug and vaccine delivery. Their positive surface charge facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. The incorporation of immunomodulatory molecules, such as trehalose 6,6'-dibehenate (TDB), into these liposomes can significantly potentiate immune responses, making them potent adjuvant systems for subunit vaccines. TDB, a synthetic analogue of the mycobacterial cord factor, is a well-established agonist for the C-type lectin receptor Mincle, which triggers a signaling cascade leading to robust Th1 and Th17 immune responses.[1][2][3] This document provides a detailed, step-by-step guide for the formulation, characterization, and biological evaluation of TDB-containing cationic liposomes.

Experimental Protocols

Protocol 1: Preparation of TDB-Cationic Liposomes via Lipid-Film Hydration

This protocol details the widely used lipid-film hydration method for preparing multilamellar vesicles (MLVs) containing TDB and a cationic lipid, such as dimethyldioctadecylammonium (DDA).[4][5]

Materials:

-

Cationic lipid (e.g., DDA bromide)

-

TDB (Trehalose 6,6'-dibehenate)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas source

-

Water bath

Procedure:

-

Lipid Dissolution: Weigh the desired amounts of the cationic lipid (e.g., DDA) and TDB. A common molar ratio for DDA:TDB is 8:1. Dissolve the lipids in a chloroform:methanol (9:1 v/v) mixture in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. A water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60°C) can facilitate this process.

-

Drying: After the film is formed, flush the flask with dry nitrogen gas to remove any residual organic solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. To facilitate the formation of liposomes, heat the buffer to the same temperature as the lipid film (e.g., 60°C) before addition.

-

Vesicle Formation: Agitate the flask by rotating it in the water bath for approximately 20-30 minutes, or until the lipid film is fully hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).

-

(Optional) Size Reduction: To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be further processed by sonication or extrusion.

-

Sonication: Use a bath-type or probe sonicator to disrupt the MLVs.

-

Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes using a lipid extruder. This method provides better control over the final vesicle size and lamellarity.

-

-

Storage: Store the final liposome formulation at 4°C for short-term use. For long-term storage, stability studies are recommended.

Protocol 2: Characterization of TDB-Cationic Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and size distribution (PDI) of the liposomes.

-

Procedure:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement to obtain the Z-average diameter and PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

-

2. Zeta Potential Measurement

-

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the colloidal suspension and its potential for interaction with cell membranes. For cationic liposomes, a positive zeta potential is expected.

-

Procedure:

-

Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

-

Use a zeta potential analyzer to measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential. A zeta potential above +30 mV generally indicates good colloidal stability.

-

3. Morphological Characterization by Transmission Electron Microscopy (TEM)

-

Principle: TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.

-

Procedure:

-

Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

-

Remove excess liquid with filter paper.

-

(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.

-

Allow the grid to dry completely before imaging under the TEM. Cryo-TEM can also be used to observe the liposomes in a vitrified, hydrated state.

-

Data Presentation

Table 1: Physicochemical Properties of DDA:TDB Liposomes

This table summarizes typical quantitative data for DDA:TDB liposomes, both empty and with an adsorbed model antigen (Ovalbumin, OVA). Data is compiled from multiple sources to provide a comparative overview.

| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| Empty DDA:TDB MLVs | 667.2 ± 72.6 | Not Reported | +46.26 ± 3.7 | |

| DDA:TDB MLVs + OVA | 1047.1 ± 135.8 | Not Reported | Not Significantly Changed | |

| Empty DDA:TDB SUVs | 67.8 ± 12.8 | Not Reported | +33.98 ± 7.2 | |

| DDA:TDB SUVs + OVA | 591.9 ± 25.7 | Not Reported | Not Reported | |

| DDA:TDB Liposomes | ~1920 | Narrow Distribution | Not Reported |

Note: The size and zeta potential of liposomes can be influenced by the specific lipid composition, concentration, preparation method, and the presence of adsorbed molecules.

Table 2: Stability of DDA:TDB Liposomes

This table illustrates the stability of DDA:TDB liposomes over time at different storage temperatures, as indicated by changes in vesicle size and zeta potential.

| Time (days) | Storage Temperature (°C) | Change in Vesicle Size | Change in Zeta Potential | Reference(s) |

| 1-28 | 4 and 25 | Stable | Significant change by day 14 | |

| 56 | 4 and 25 | Significant change | Significant change |

Note: TDB has been shown to effectively stabilize DDA liposomes.

Mandatory Visualizations

Signaling Pathway of TDB-Cationic Liposomes

The following diagram illustrates the signaling pathway initiated by the recognition of TDB by the Mincle receptor on antigen-presenting cells (APCs).

Caption: TDB recognition by Mincle initiates a Syk-Card9 pathway leading to IL-1 production.

Experimental Workflow for TDB-Liposome Preparation and Characterization

This diagram outlines the overall experimental workflow from liposome formulation to characterization.

Caption: Workflow for TDB-cationic liposome preparation and physicochemical characterization.

Logical Relationship of Liposome Components and Properties

This diagram illustrates the relationship between the liposome components, preparation method, and the resulting physicochemical and biological properties.

Caption: Interplay of components and methods on liposome properties.

References

- 1. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Mincle and TLR3 receptor using the dual agonist cationic adjuvant formulation 9 (CAF09) induces humoral and polyfunctional memory T cell responses in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Cationic DDA:TDB Liposomes as Protein Vaccine Adjuvants Obviate the Need for TLR Agonists in Inducing Cellular and Humoral Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Trehalose 6,6'-Dibehenate (TDB) as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM). It functions as a potent immunological adjuvant, particularly effective at inducing robust T helper 1 (Th1) and Th17 cellular immune responses, which are crucial for vaccines against intracellular pathogens.[1][2][3] TDB is recognized by the C-type lectin receptor Mincle, expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][2] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of APCs, ultimately shaping the adaptive immune response. TDB is often formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form liposomes (DDA/TDB), a formulation known as CAF01, which enhances its stability and adjuvant activity.

These application notes provide an overview of TDB's mechanism of action, recommended dosage and immunization schedules based on preclinical studies, and detailed protocols for the preparation and evaluation of TDB-adjuvanted vaccine formulations.

Mechanism of Action: Mincle Signaling Pathway

TDB exerts its adjuvant effect by activating the Mincle signaling pathway in APCs. Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the transcription factor NF-κB. NF-κB activation drives the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Furthermore, the signaling through Mincle is also dependent on MyD88, an adaptor protein commonly associated with Toll-like receptor signaling, to induce potent Th1 and Th17 responses. The production of IL-1β is also dependent on the activation of the NLRP3 inflammasome. This cytokine milieu, rich in IL-1, IL-6, and IL-23, is critical for the differentiation of naive T cells into Th1 and Th17 effector cells.

Caption: TDB signaling via the Mincle receptor.

Adjuvant Dosage and Immunization Schedule

The optimal dosage of TDB and the immunization schedule can vary depending on the antigen, the animal model, and the desired immune response. The following tables summarize typical dosages and schedules from preclinical studies in mice.

Table 1: TDB Adjuvant Dosage in Preclinical Mouse Studies

| Formulation Component | Dosage per Mouse | Reference |

| TDB | 50 µg | |

| DDA (in DDA/TDB liposomes) | 250 µg | |

| Antigen (e.g., Ag85B-ESAT-6) | 2 µg |

Table 2: Typical Immunization Schedule in Preclinical Mouse Studies

| Parameter | Description | Reference |

| Route of Administration | Subcutaneous (s.c.) injection | |

| Number of Immunizations | 2-3 injections | |

| Interval Between Immunizations | 2 weeks | |

| Total Volume per Injection | 100-200 µL |

Experimental Protocols

Protocol 1: Preparation of DDA/TDB Liposomal Adjuvant (CAF01)

This protocol is based on the lipid film hydration method.

Materials:

-

Dimethyldioctadecylammonium bromide (DDA)

-

Trehalose 6,6'-dibehenate (TDB)

-

Chloroform/methanol (9:1 v/v)

-

Tris buffer (10 mM, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Sterile, depyrogenated glass vials

Procedure:

-

Prepare Lipid Solutions:

-

Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v).

-

Prepare a 1 mg/mL solution of TDB in chloroform/methanol (9:1 v/v).

-

-

Mix Lipids:

-

In a round-bottom flask, combine the DDA and TDB solutions to achieve the desired mass ratio (e.g., a 5:1 DDA:TDB ratio is common). For a final formulation containing 250 µg DDA and 50 µg TDB per dose, mix appropriate volumes of the stock solutions.

-

-

Create Lipid Film:

-

Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inside of the flask.

-

Further dry the film under a stream of nitrogen gas to remove any residual solvent.

-

-

Hydrate the Film:

-

Hydrate the lipid film with sterile Tris buffer (10 mM, pH 7.4) to the desired final concentration.

-

Heat the suspension at 60°C for 20 minutes to facilitate the formation of liposomes.

-

-

Formulate with Antigen:

-

Cool the liposome suspension to room temperature.

-

Just before immunization, mix the DDA/TDB liposome suspension with the antigen solution.

-

Protocol 2: Mouse Immunization and Evaluation of Immune Responses

This protocol outlines a general workflow for a mouse immunization study using a TDB-adjuvanted vaccine.

References

- 1. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]